

"Methyl 4-oxoadamantane-1-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-oxoadamantane-1-carboxylate

Cat. No.: B2565457

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 4-oxoadamantane-1-carboxylate**

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique physicochemical properties. Its derivatives are integral to the development of various therapeutic agents, leveraging the adamantane cage as a lipophilic scaffold to enhance drug-like properties. **Methyl 4-oxoadamantane-1-carboxylate** is a key intermediate in the synthesis of many such derivatives, making its structural elucidation a critical step in the drug discovery pipeline.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the spectroscopic techniques used to characterize **methyl 4-oxoadamantane-1-carboxylate**. While a complete, publicly available experimental dataset for this specific molecule is not readily available, this guide will present a detailed analysis of its expected spectroscopic data based on its known structure and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This approach will serve as a practical framework for the characterization of this and other closely related adamantane derivatives.

Molecular Structure Analysis

The structure of **methyl 4-oxoadamantane-1-carboxylate** is characterized by a rigid adamantane cage with two key functional groups: a ketone at the 4-position and a methyl ester at the 1-position. The numbering of the adamantane core is crucial for the unambiguous assignment of spectroscopic signals.

Figure 1: Structure of **Methyl 4-oxoadamantane-1-carboxylate** with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of **methyl 4-oxoadamantane-1-carboxylate** in deuterated chloroform (CDCl₃) would exhibit distinct signals for the adamantane cage protons and the methyl ester protons.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₃	3.68	s	3H
H ₂ , H ₈ , H ₉	2.50-2.65	m	6H
H ₃ , H ₅ , H ₇	2.20-2.35	m	6H
H ₆ , H ₁₀	2.00-2.15	m	2H

Interpretation of the Predicted ¹H NMR Spectrum

- OCH₃ (Methyl Ester):** A sharp singlet is expected around 3.68 ppm, integrating to three protons. This is a characteristic signal for a methyl ester group and is deshielded by the adjacent oxygen atom.
- Adamantane Cage Protons:** The adamantane cage protons will appear as a series of complex multiplets in the region of 2.00-2.65 ppm. The protons on the carbons adjacent to the carbonyl group (C₂, C₈, C₉) are expected to be the most deshielded due to the electron-withdrawing nature of the ketone. The remaining protons on the adamantane cage will resonate at slightly higher fields. The rigid nature of the adamantane cage restricts conformational flexibility, leading to complex splitting patterns.

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected proton-decoupled ^{13}C NMR spectrum of **methyl 4-oxoadamantane-1-carboxylate** in CDCl_3 would show distinct signals for each unique carbon atom.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Ketone)	215.0
C=O (Ester)	175.0
-OCH ₃	52.0
C1	48.0
C3, C5, C7	45.0
C2, C8, C9	38.0
C6, C10	36.0

Interpretation of the Predicted ^{13}C NMR Spectrum

- Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ketone carbonyl (C4) is predicted to resonate around 215.0 ppm, while the ester carbonyl (C11) will appear around 175.0 ppm.[1]
- Methyl Ester Carbon: The carbon of the methoxy group (-OCH₃) is expected at approximately 52.0 ppm.
- Adamantane Cage Carbons: The quaternary carbon at C1, attached to the ester group, would appear around 48.0 ppm. The remaining carbons of the adamantane cage will resonate in the 36.0-45.0 ppm range. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.
- Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.
- Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions

Functional Group	Expected Absorption Frequency (cm ⁻¹)
C=O Stretch (Ketone)	~1715
C=O Stretch (Ester)	~1735
C-O Stretch (Ester)	1250-1000
C-H Stretch (sp ³)	3000-2850

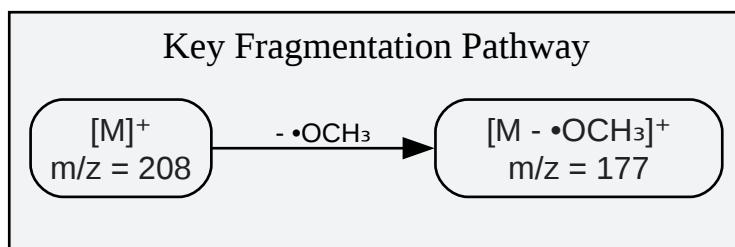
Interpretation of the Expected IR Spectrum

- **Carbonyl Stretching:** The most prominent features in the IR spectrum will be two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected around 1715 cm⁻¹, and the ester C=O stretch is expected at a slightly higher frequency, around 1735 cm⁻¹.^[2]
- **C-O Stretching:** The C-O stretching vibrations of the ester group will result in strong bands in the 1250-1000 cm⁻¹ region.
- **C-H Stretching:** The C-H stretching vibrations of the sp³ hybridized carbons of the adamantane cage and the methyl group will appear as a series of bands in the 3000-2850 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** A thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., chloroform) and placed in a solution cell. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)


Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.

Predicted Mass Spectrometry Data

- Molecular Formula: $C_{12}H_{16}O_3$
- Molecular Weight: 208.25 g/mol
- Exact Mass: 208.1099
- Predicted $[M+H]^+$: 209.1172

Interpretation of the Predicted Mass Spectrum

- Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ($[M]^+$) would be observed at m/z 208. In electrospray ionization (ESI), the protonated molecule ($[M+H]^+$) at m/z 209 would be prominent.
- Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for esters is the loss of the alkoxy group, which in this case would be the loss of a methoxy radical ($\cdot OCH_3$) to form an acylium ion.

[Click to download full resolution via product page](#)

Figure 2: Proposed fragmentation of the molecular ion.

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
- Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or EI).
- Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the exact mass measurement to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of **methyl 4-oxoadamantane-1-carboxylate**. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous determination of its molecular structure. The predicted data and interpretations presented herein serve as a valuable reference for scientists and researchers working with this important synthetic intermediate and other related adamantane derivatives. The application of these spectroscopic techniques is indispensable for ensuring the identity and purity of compounds in the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. ["Methyl 4-oxoadamantane-1-carboxylate" spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2565457#methyl-4-oxoadamantane-1-carboxylate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com